molecular formula C8H7ClF2N2 B15207160 6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15207160
M. Wt: 204.60 g/mol
InChI Key: ZFRJGFAPXDDSIC-UHFFFAOYSA-N
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Description

6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both chlorine and difluoromethyl groups in its structure imparts distinct chemical properties that can be leveraged in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of the chloro and difluoromethyl groups on the pyrrolo[3,2-c]pyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7ClF2N2

Molecular Weight

204.60 g/mol

IUPAC Name

6-chloro-1-(difluoromethyl)-2,3-dihydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7ClF2N2/c9-7-3-6-5(4-12-7)1-2-13(6)8(10)11/h3-4,8H,1-2H2

InChI Key

ZFRJGFAPXDDSIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC(=NC=C21)Cl)C(F)F

Origin of Product

United States

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